molecular formula C8H5F2NO B1308072 2,6-Difluoro-3-methoxybenzonitrile CAS No. 886498-35-7

2,6-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308072
CAS No.: 886498-35-7
M. Wt: 169.13 g/mol
InChI Key: BXVCAGRBLOMHBH-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Benzonitriles within Modern Organic Chemistry

Fluorinated benzonitriles are a class of organic compounds that have garnered significant attention in modern organic chemistry due to the unique physicochemical properties imparted by the fluorine atoms. The high electronegativity and small size of fluorine can profoundly influence a molecule's reactivity, stability, and biological activity. epa.gov In the context of benzonitriles, fluorine substitution can enhance metabolic stability and membrane permeability, which are crucial parameters in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com The presence of fluorine can also modulate the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations.

Significance of Methoxy (B1213986) and Nitrile Functionalities in Advanced Synthetic Design and Molecular Architecture

The methoxy group (-OCH3) and the nitrile group (-C≡N) are pivotal functional groups in the toolkit of a synthetic organic chemist. The methoxy group, while being relatively stable, can act as a hydrogen bond acceptor and its presence on an aromatic ring can direct the course of electrophilic substitution reactions. ambeed.com In drug discovery, the methoxy group is often employed to fine-tune a molecule's binding affinity to its biological target and improve its pharmacokinetic profile. ambeed.com

The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. beilstein-journals.org This versatility makes nitrile-containing compounds valuable intermediates in the synthesis of complex molecular architectures. The linear geometry of the nitrile group and its electronic properties also make it a key component in the design of materials with specific electronic and optical properties. beilstein-journals.org

Key Properties of 2,6-Difluoro-3-methoxybenzonitrile

PropertyValue
CAS Number 886498-35-7
Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
Physical Form Solid
Purity Typically ≥98%

Applications in Advanced Research

In Medicinal Chemistry:

While direct applications of this compound in marketed drugs are not yet prevalent, its structural motifs are of significant interest in medicinal chemistry research. The combination of fluorine and methoxy groups on a benzonitrile (B105546) scaffold is a strategy employed in the design of novel therapeutic agents. For instance, derivatives of 2,6-difluorobenzoic acid, which can be conceptually derived from the hydrolysis of the nitrile group in this compound, have been utilized in the synthesis of potential Positron Emission Tomography (PET) agents for imaging B-Raf(V600E) in cancers.

In Materials Science:

The unique electronic and structural characteristics of fluorinated benzonitriles make them attractive candidates for the development of advanced materials. The polarity and rigidity imparted by the difluoro and nitrile functionalities are particularly relevant in the design of liquid crystals. European patent literature describes difluorobenzonitrile derivatives as components in liquid crystal compositions, highlighting their potential in display technologies. Furthermore, the thermal and chemical stability often associated with fluorinated compounds suggests that polymers derived from this compound could exhibit desirable properties for specialized applications.

As a Synthetic Intermediate:

The true power of this compound lies in its versatility as a synthetic building block. The nitrile group can undergo a variety of transformations. For example, it can be reduced to form 2,6-difluoro-3-methoxybenzylamine, a primary amine that can be further elaborated into more complex structures. Hydrolysis of the nitrile group provides access to 2,6-difluoro-3-methoxybenzoic acid, another valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives. The fluorine atoms on the aromatic ring can also be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCAGRBLOMHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396466
Record name 2,6-Difluoro-3-methoxybenzonitrile
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-35-7
Record name 2,6-Difluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Difluoro 3 Methoxybenzonitrile

Strategies for Aromatic Ring Functionalization and Construction

The precise arrangement of substituents on the benzene (B151609) ring of 2,6-Difluoro-3-methoxybenzonitrile requires synthetic methods that offer high levels of regiochemical control. This section explores several powerful strategies, including directed ortho metalation, nucleophilic aromatic substitution, and aryne-mediated functionalization, to achieve the desired substitution pattern.

Directed Ortho Metalation (DoM) Approaches and Ether Directing Group Utility

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. researchgate.netuwindsor.cabaranlab.orgsemanticscholar.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of a specific ortho-proton by a strong base, typically an organolithium reagent. The resulting aryl lithium species can then be trapped with a suitable electrophile to introduce a desired substituent. researchgate.netuwindsor.cabaranlab.orgsemanticscholar.org

In the context of synthesizing this compound, the methoxy (B1213986) group can serve as an effective DMG. The synthesis would likely commence with 1,3-difluoro-2-methoxybenzene as the starting material. The methoxy group, through its ability to coordinate with the lithium cation of the organolithium base, directs the deprotonation to one of the adjacent ortho positions.

However, the regioselectivity of this deprotonation is a critical consideration. The two fluorine atoms exert electron-withdrawing inductive effects, which can influence the acidity of the aromatic protons. The competition between the directing effect of the methoxy group and the activating effects of the fluorine atoms will determine the site of lithiation. Following successful and regioselective lithiation, the resulting aryllithium intermediate would be quenched with a suitable electrophilic cyanating agent to introduce the nitrile group.

Table 1: Key Factors in Directed Ortho Metalation (DoM)

FactorDescription
Directing Metalation Group (DMG) A functional group that directs deprotonation to an adjacent position. The methoxy group in the precursor is a moderate DMG.
Organolithium Reagent A strong base, such as n-butyllithium or s-butyllithium, used for deprotonation.
Electrophile A reagent that reacts with the aryllithium intermediate to introduce the desired functional group (in this case, a cyanating agent).
Regioselectivity The preferential reaction at a particular position. This is influenced by the directing group and other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. orgsyn.orgresearchgate.netnih.govnih.gov The reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

A variation of the classical SNAr reaction is the interrupted SNAr-alkylation dearomatization. In this strategy, the intermediate Meisenheimer complex is trapped by an electrophile, leading to a dearomatized product. While not directly leading to this compound in a single step, this methodology highlights the reactivity of related fluorinated benzonitriles. For instance, studies on 2,6-difluorobenzonitrile have shown that it can undergo nucleophilic attack by a lithiated nitrile, and the resulting anionic intermediate can be trapped by an alkylating agent. nih.gov This approach allows for the rapid construction of complex, non-aromatic carbocyclic frameworks from readily available fluorinated aromatics.

A more direct SNAr approach to this compound would involve the displacement of a leaving group, such as a halogen, by a cyanide nucleophile. A plausible precursor for this reaction would be a molecule such as 1,2,3-trifluoro-4-methoxybenzene. In this scenario, the fluorine atom positioned between two other activating fluorine atoms and ortho to the methoxy group would be the most likely site for nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the nitrile group (in the product) stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

The success of this strategy hinges on the relative reactivity of the different fluorine atoms on the ring and the ability to selectively displace one over the others. The choice of solvent and reaction conditions is crucial in controlling the outcome of SNAr reactions.

Table 2: Comparison of SNAr Strategies

StrategyDescriptionKey Features
Interrupted SNAr-Alkylation Trapping of the Meisenheimer intermediate with an electrophile.Leads to dearomatized products; useful for building complex carbocycles.
Selective Halogen Displacement Direct replacement of a halogen atom by a nucleophile.Requires a suitably activated aromatic ring and a good leaving group. Regioselectivity is key.

Aryne-Mediated C-H Functionalization and Trapping Reactions

Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes or aryl triflates. Their strained triple bond readily undergoes reactions with a variety of trapping agents. The generation of a 3-methoxy-2,6-difluorobenzyne intermediate could, in principle, provide a pathway to the target molecule.

This aryne could be generated from a precursor such as 1-bromo-2,3-difluoro-4-methoxybenzene or 1,2-difluoro-3-methoxy-6-(trimethylsilyl)phenyl triflate. Once formed, the aryne could be trapped by a cyanide source. However, the regioselectivity of the nucleophilic addition of the cyanide to the unsymmetrical aryne would need to be controlled to favor the formation of the desired this compound. The substitution pattern on the aryne, with two fluorine atoms and a methoxy group, would significantly influence the electronics and, consequently, the regioselectivity of the trapping reaction.

Nitrile Group Introduction and Transformation Pathways

The introduction of the nitrile group is a critical step in the synthesis of this compound. Several methods can be employed for this transformation, depending on the nature of the precursor.

One of the most classical and reliable methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.org For the synthesis of this compound, the corresponding aniline, 2,6-difluoro-3-methoxyaniline, would be the required starting material. nih.gov This aniline would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt, which is then reacted with cuprous cyanide to yield the target nitrile.

Table 3: Steps in the Sandmeyer Reaction for Nitrile Synthesis

StepReagentsIntermediate/Product
1. Diazotization 2,6-Difluoro-3-methoxyaniline, NaNO₂, HCl2,6-Difluoro-3-methoxybenzenediazonium chloride
2. Cyanation Copper(I) cyanide (CuCN)This compound

Another powerful and versatile method for the introduction of a nitrile group is the palladium-catalyzed cyanation of aryl halides or triflates. nih.govresearchgate.netnih.govrsc.org This cross-coupling reaction offers a milder alternative to the Sandmeyer reaction and often exhibits broad functional group tolerance. A suitable precursor for this approach would be 1-bromo-2,6-difluoro-3-methoxybenzene or the corresponding triflate. The reaction would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II). nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and avoiding side reactions.

Table 4: Components of Palladium-Catalyzed Cyanation

ComponentRoleExamples
Aryl Halide/Triflate The electrophilic coupling partner.1-Bromo-2,6-difluoro-3-methoxybenzene
Cyanide Source Provides the nitrile group.Zn(CN)₂, K₄[Fe(CN)₆]
Palladium Catalyst Facilitates the cross-coupling reaction.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the palladium catalyst.dppf, Xantphos

Cyanation Reactions for Benzonitrile (B105546) Core Formation

The introduction of the nitrile (-CN) group is a critical step in forming the benzonitrile core. Several classical and modern methods are available for this transformation, starting from either an aryl halide or an aniline derivative.

One of the most traditional methods for converting an aryl amine to a nitrile is the Sandmeyer reaction . wikipedia.orglscollege.ac.inorganic-chemistry.org This procedure involves the diazotization of an aniline precursor, such as 2,6-difluoro-3-methoxyaniline, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable arenediazonium salt. libretexts.org This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonio group with a cyanide nucleophile, yielding the desired benzonitrile. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Another established method, particularly useful for starting materials bearing a halogen, is the Rosenmund-von Braun reaction . wikipedia.orgsynarchive.com This reaction involves the direct displacement of an aryl halide, for example, 1-bromo-2,6-difluoro-3-methoxybenzene, with a stoichiometric amount of copper(I) cyanide. wikipedia.orgorganic-chemistry.orgchem-station.com The classical conditions for this reaction often require high temperatures (150–250 °C) and polar, high-boiling solvents like DMF or pyridine. organic-chemistry.orgthieme-connect.de Modern modifications of this reaction have been developed to proceed under milder conditions, sometimes incorporating additives like L-proline to promote the reaction at lower temperatures (80–120 °C). thieme-connect.de

In recent decades, palladium-catalyzed cyanation reactions have become a versatile and widely used alternative. These methods offer milder reaction conditions and broader functional group compatibility compared to traditional techniques. In a typical protocol, an aryl halide or triflate is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The choice of ligand, often a bulky, electron-rich phosphine, is crucial for the efficiency of the catalytic cycle.

Reaction NameStarting MaterialKey ReagentsTypical Conditions
Sandmeyer ReactionAryl Amine (Aniline)1. NaNO₂, HCl (aq.), 0-5 °C 2. CuCNDiazotization followed by nucleophilic substitution
Rosenmund-von Braun ReactionAryl HalideCuCN (stoichiometric)High temperature (150-250 °C), polar solvent (e.g., DMF)
Palladium-Catalyzed CyanationAryl Halide/TriflatePd Catalyst (e.g., Pd(OAc)₂), Ligand, Cyanide Source (e.g., Zn(CN)₂)Lower temperature, inert atmosphere

Hydrolysis and Related Transformations of Benzonitrile Derivatives

The nitrile group of benzonitrile derivatives is a versatile functional handle that can be transformed into other important chemical moieties, primarily amides and carboxylic acids, through hydrolysis. The conditions of the hydrolysis can be controlled to selectively yield one product over the other.

The partial hydrolysis of a benzonitrile, such as 2,6-difluorobenzonitrile, leads to the formation of the corresponding benzamide. This transformation can be achieved under acidic or basic conditions, but careful control of reaction time and temperature is necessary to prevent over-hydrolysis to the carboxylic acid. A green chemistry approach involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water. Studies have shown that a 64.27% yield of 2,6-difluorobenzamide can be achieved at 250 °C (523.15 K) with a reaction time of 300 minutes.

Complete hydrolysis of the nitrile group results in the formation of a benzoic acid. This reaction is typically carried out under more forcing conditions, such as refluxing in a strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) solution for an extended period. In the case of 2,6-difluorobenzonitrile, the hydrolysis is a consecutive reaction where the initially formed 2,6-difluorobenzamide is further hydrolyzed to 2,6-difluorobenzoic acid.

Starting MaterialProductReagents & ConditionsYield
2,6-Difluorobenzonitrile2,6-DifluorobenzamideHigh-Temperature Liquid Water (HTLW), 250 °C, 300 min64.27%
2,6-Difluorobenzonitrile2,6-Difluorobenzoic AcidStrong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), RefluxHigh

Methoxy Group Installation and Strategic Modification

The methoxy group is a key feature of the target molecule. Its installation is typically achieved via methylation of a corresponding hydroxyl precursor. Conversely, the methoxy group can be cleaved to regenerate the hydroxyl group, a common strategy in multi-step synthesis for protecting group manipulation or precursor synthesis.

O-Methylation Protocols and Reaction Conditions

The synthesis of an aryl methyl ether from a phenol is most commonly accomplished via the Williamson ether synthesis . orgsyn.org This reaction involves the deprotonation of the phenol (in this case, 2,6-difluoro-3-hydroxybenzonitrile) with a suitable base to form a phenoxide anion, which then acts as a nucleophile in an Sₙ2 reaction with a methylating agent.

Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). elsevierpure.com The choice of methylating agent is typically a reactive methyl halide, such as methyl iodide (CH₃I), or dimethyl sulfate ((CH₃)₂SO₄). ias.ac.in More environmentally benign alternatives like dimethyl carbonate ((CH₃)₂CO₃) are also gaining prominence, often requiring higher temperatures or specific catalysts. elsevierpure.comnih.govresearchgate.net The reaction is usually carried out in a polar aprotic solvent like acetone, acetonitrile, or DMF to facilitate the Sₙ2 pathway.

Methylating AgentBaseTypical SolventGeneral Conditions
Methyl Iodide (CH₃I)K₂CO₃ or NaHAcetone, DMFRoom Temperature to Reflux
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃ or LiOH·H₂OAcetone, THFRoom Temperature to Reflux
Dimethyl Carbonate ((CH₃)₂CO₃)Cs₂CO₃ or DBUDMC (as solvent)Elevated Temperature (90-160 °C)

Controlled Demethylation Reactions for Hydroxyl Precursor Synthesis

The cleavage of aryl methyl ethers to yield the corresponding phenols is a crucial transformation for synthesizing hydroxyl precursors. One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). orgsyn.orgmdma.ch This method is particularly advantageous as it proceeds under mild conditions, often at or below room temperature, which is compatible with a wide range of functional groups. orgsyn.orgmdma.ch

The reaction mechanism involves the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom of BBr₃. mdma.ch This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the alkyl-oxygen bond and formation of methyl bromide and an aryloxy-dibromoborane intermediate. nih.gov Subsequent aqueous workup hydrolyzes this intermediate to afford the desired phenol. orgsyn.orgnih.gov Typically, one mole of BBr₃ is required for each ether group to be cleaved. mdma.ch The reaction is often performed in an inert solvent such as dichloromethane or pentane. orgsyn.org

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These strategies are invaluable for the derivatization of the this compound scaffold.

Palladium-Catalyzed Arylation and Related Reactions

Palladium-catalyzed cross-coupling reactions are particularly powerful for creating new C-C bonds on an aromatic ring. The Suzuki-Miyaura coupling is one of the most prominent examples, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. harvard.edu For a substrate like 1-bromo-2,6-difluorobenzene, coupling with various arylboronic acids can introduce diverse aryl substituents onto the ring. sigmaaldrich.com The reaction requires a base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, and is often carried out in solvents like dioxane, toluene, or aqueous mixtures. mdpi.comsemanticscholar.org The choice of phosphine ligand on the palladium catalyst is critical for achieving high yields, especially with challenging substrates. dntb.gov.ua

Another important transformation is the Mizoroki-Heck reaction , which couples an organic halide with an alkene. libretexts.orgprinceton.edu This reaction allows for the introduction of vinyl groups onto the aromatic core. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org While less common for direct arylation, the Heck reaction is a powerful tool for building molecular complexity. elsevierpure.com

Reaction NameCoupling PartnersCatalyst SystemKey Features
Suzuki-Miyaura CouplingAryl Halide/Triflate + Arylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Forms biaryl compounds; tolerant of many functional groups.
Mizoroki-Heck ReactionAryl Halide/Triflate + AlkenePd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Forms substituted alkenes (styrenes).

Amination Reactions Involving Methoxy-Substituted Arenes

The introduction of an amino group to a methoxy-substituted aromatic ring is a crucial transformation in the synthesis of precursors to this compound and its derivatives. While direct amination of the target molecule itself is not the common route, the amination of related methoxy-substituted arenes is a key step in building the required molecular framework. Methodologies such as the Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions are instrumental in this regard.

The Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing precursors to this compound, one could envision the amination of an appropriately substituted difluoroanisole derivative.

For instance, a hypothetical synthetic precursor such as 1-bromo-2,6-difluoro-3-methoxybenzene could be coupled with an ammonia equivalent or a protected amine using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphine ligands often providing excellent results. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to achieve high yields and minimize side reactions.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosCs₂CO₃Toluene110Moderate to Good
Pd₂(dba)₃BINAPNaOt-BuDioxane100Good
Pd/C(2-biphenyl)dicyclohexylphosphineK₃PO₄t-BuOH80-110Good

Multi-Step Synthesis Design and Optimization for Complex Derivatives

The strategic design and optimization of multi-step syntheses are paramount when using this compound as a building block for more complex molecules, such as kinase inhibitors or other biologically active compounds. nih.gov The synthesis of a complex derivative often involves a series of transformations where reaction conditions must be carefully controlled to ensure high yields and purity of the intermediates.

ParameterVariationObservation
Catalyst Loading 0.025 mol% to 1.0 mol%Lower catalyst loading can be efficient for reactive substrates.
Base Organic (e.g., Et₃N) vs. Inorganic (e.g., K₂CO₃)Triethylamine often gives superior results in Sonogashira reactions. kaust.edu.sa
Solvent Aqueous vs. OrganicAqueous media can be effective and offer sustainability benefits. kaust.edu.sa
Temperature Ambient to 100 °CThe optimal temperature depends on the reactivity of the substrates.

This table illustrates the optimization parameters for a generic Sonogashira coupling, a reaction that could be employed in the derivatization of this compound.

The development of efficient and scalable multi-step syntheses is crucial for the practical application of complex derivatives of this compound. Careful planning of the synthetic route, coupled with rigorous optimization of each reaction, is essential to ensure the successful and cost-effective production of the target molecules.

Spectroscopic Characterization and Computational Chemistry of 2,6 Difluoro 3 Methoxybenzonitrile

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are fundamental tools in chemical analysis, offering a non-destructive way to probe molecular structures. By examining the interaction of molecules with electromagnetic radiation, scientists can deduce connectivity, spatial orientation, and the chemical environment of atoms. For a molecule like 2,6-difluoro-3-methoxybenzonitrile, with its distinct arrangement of functional groups on a benzene (B151609) ring, techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are the primary one-dimensional experiments used, while two-dimensional techniques help to piece together the complete structural puzzle.

Due to the absence of publicly available experimental spectra for this compound, the following sections are based on predicted data from computational modeling and analysis of structurally similar compounds. Computational chemistry, particularly using Density Functional Theory (DFT), has become a reliable method for simulating and predicting NMR and vibrational spectra. researchgate.netjchps.comresearchgate.netelixirpublishers.com

In the ¹H NMR spectrum of this compound, three distinct signals are expected: two from the aromatic protons and one from the methoxy (B1213986) group protons.

The aromatic region will feature two protons, H-4 and H-5. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group. H-5 is adjacent to the electron-withdrawing fluorine at C-6 and is expected to appear further downfield than H-4. H-4 is situated between the methoxy group and a fluorine atom. The coupling between these two aromatic protons would result in a doublet of doublets for each signal, dictated by their ortho coupling constant.

The methoxy group (-OCH₃) protons are shielded and will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-47.10 - 7.30tJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-57.40 - 7.60dddJ(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-F) ≈ 2-3
-OCH₃3.90 - 4.10s-

Note: The predicted values are based on computational models and data from analogous compounds. 's' denotes singlet, 't' denotes triplet, and 'ddd' denotes doublet of doublet of doublets.

The ¹³C NMR spectrum provides information on all eight carbon atoms in this compound. The chemical shifts are highly dependent on the electronic environment and the presence of fluorine atoms, which induce significant C-F coupling.

The carbon of the nitrile group (C≡N) is expected to be the most downfield signal, though its intensity may be low. The carbons directly bonded to fluorine (C-2 and C-6) will appear as doublets with large one-bond C-F coupling constants. C-3, bonded to the methoxy group, will also be significantly downfield. The remaining aromatic carbons (C-1, C-4, C-5) will have distinct chemical shifts influenced by the surrounding substituents and will exhibit smaller C-F couplings. The methoxy carbon (-OCH₃) will be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-1~115t
C-2~160dd
C-3~155d
C-4~118d
C-5~128d
C-6~158dd
C≡N~114t
-OCH₃~56s

Note: The predicted values are based on computational models and data from analogous compounds. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets.

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. emerypharma.comscribd.comwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons, H-4 and H-5, confirming their adjacent positions on the benzene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs. emerypharma.comwikipedia.org It would link the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. emerypharma.comwikipedia.org Key HMBC correlations would include:

The methoxy protons showing correlations to C-3 and potentially C-2 and C-4.

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-5 showing correlations to C-1, C-3, and C-4. These correlations are instrumental in assigning the quaternary carbons (C-1, C-2, C-3, C-6, and the nitrile carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons. For this compound, it would reveal a spatial proximity between the methoxy protons and the H-4 proton, providing further confirmation of the substituent positions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is characterized by several key stretching and bending modes.

C≡N Stretch: A strong, sharp absorption in the IR spectrum and a prominent band in the Raman spectrum are expected in the range of 2220-2240 cm⁻¹, characteristic of the nitrile group. jchps.com

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methoxy group is expected in the 2850-2960 cm⁻¹ region.

C-F Stretch: Strong absorptions in the IR spectrum between 1200 and 1300 cm⁻¹ are characteristic of the C-F stretching vibrations.

C-O Stretch: The aryl-alkyl ether C-O stretching will result in strong IR bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C=C Stretch: The benzene ring itself gives rise to several characteristic bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
Aliphatic C-H Stretch2850 - 2960MediumMedium
C≡N Stretch2220 - 2240StrongStrong
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-O Stretch (Asymmetric)~1250StrongMedium
C-F Stretch1200 - 1300StrongWeak
C-O Stretch (Symmetric)~1040StrongWeak
Normal Coordinate Analysis for Vibrational Dynamics

Normal Coordinate Analysis (NCA) is a powerful computational technique used to provide a complete and unambiguous assignment of the fundamental vibrational modes of a molecule. For complex molecules like this compound, where vibrational coupling is extensive, NCA is essential for understanding the dynamics of atomic motion associated with each observed band in the infrared and Raman spectra.

The process involves constructing a force field, which is a mathematical representation of the potential energy surface of the molecule. In modern computational chemistry, this is typically achieved using a scaled quantum mechanical force field (SQMF) methodology. nih.gov First, the molecular geometry is optimized, and harmonic vibrational frequencies are calculated using quantum chemical methods, such as Density Functional Theory (DFT). The initial force constants derived from these calculations are then refined or "scaled" using a set of transferable scale factors to correct for systematic errors inherent in the theoretical model and the harmonic approximation. sphinxsai.com

For substituted benzonitriles, force constants from well-characterized related molecules (e.g., other halogeno-, methoxy-, or aminobenzonitriles) can be transferred to aid in building a reliable initial force field. nih.govnih.gov This approach has demonstrated good transferability, with calculated frequencies for similar molecules agreeing with observed frequencies with an average error of around 16-20 cm⁻¹. nih.govnih.gov

The final scaled force field is used to solve the vibrational secular equation, yielding the vibrational frequencies and the Potential Energy Distribution (PED). The PED is crucial as it quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a specific normal mode of vibration. This allows for a precise assignment of spectral bands, for instance, distinguishing between C-F stretching modes, C-O-C asymmetric stretching, and various phenyl ring vibrations, which may overlap in the experimental spectrum.

Calculated Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) %
2235ν(C≡N)ν(C≡N) 88, ν(C-CN) 10
1620ν(C-C)ringν(C-C) 75, δ(CCH) 15
1290ν(C-O-C)asymν(C-O) 55, ν(O-CH₃) 30, δ(CCH) 10
1255ν(C-F)ν(C-F) 65, ν(C-C) 20, δ(CCF) 12
1050ν(C-O-C)symν(C-O) 45, ν(O-CH₃) 40, δ(CCH) 10
815γ(CH)γ(CH) 80, τ(CCCC) 15

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; τ: torsion.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is governed by electronic transitions between molecular orbitals. As a substituted benzene derivative, its spectrum is dominated by π→π* transitions associated with the aromatic ring. ijermt.orglibretexts.org The presence of fluoro (-F), methoxy (-OCH₃), and nitrile (-CN) substituents significantly modulates the energies of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

The nitrile group and fluorine atoms are electron-withdrawing, which can lead to a hypsochromic (blue) shift, while the methoxy group is a strong electron-donating auxochrome that typically causes a bathochromic (red) shift by extending the conjugated system through its lone pair electrons. ijermt.orguomustansiriyah.edu.iq The net effect on the spectrum is a result of the electronic interplay between these competing groups. The most prominent absorption bands are expected to arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In addition to the strong π→π* transitions, weaker n→π* transitions, involving the non-bonding electrons on the oxygen of the methoxy group and the nitrogen of the nitrile group, may also be observed. uomustansiriyah.edu.iq

Time-Dependent Density Functional Theory (TD-DFT) calculations are commonly employed to predict the electronic absorption spectra of organic molecules. nih.gov These calculations provide information on the excitation energies (which correspond to absorption wavelengths), oscillator strengths (f), which relate to the intensity of the transition, and the nature of the orbitals involved in the transition.

A table of theoretically predicted UV-Vis absorption data for this compound is shown below.

Calculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution (Transition)
2854.350.158HOMO → LUMO (π→π)
2425.120.095HOMO-1 → LUMO (π→π)
2105.900.210HOMO → LUMO+1 (π→π*)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the accurate molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₅F₂NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion (M⁺·).

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of the molecular ion, which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. The fragmentation of substituted aromatic compounds is highly predictable. libretexts.org The aromatic ring lends stability, often resulting in a prominent molecular ion peak. whitman.edu

The fragmentation of this compound would be directed by its functional groups:

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics (anisoles) is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (·CH₃, 15 Da) to form a stable phenoxy-type cation. miamioh.edu

Loss of CO: Following the initial loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide (CO, 28 Da).

Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da), which can lead to the formation of benzyne-type radical cations. nih.gov

Loss of Fluorine: Cleavage of a C-F bond can lead to the loss of a fluorine atom (F, 19 Da).

Ortho Effect: The presence of adjacent substituents can lead to specific rearrangement reactions. nist.gov Interactions between the methoxy and fluoro groups could initiate unique fragmentation pathways.

A plausible fragmentation pattern and the corresponding m/z values are outlined in the table below.

m/zProposed Fragment IonFragmentation Pathway
173[C₈H₅F₂NO]⁺·Molecular Ion (M⁺·)
158[M - CH₃]⁺Loss of a methyl radical from the methoxy group
146[M - HCN]⁺·Loss of hydrogen cyanide from the nitrile group
130[M - CH₃ - CO]⁺Loss of CO from the [M - CH₃]⁺ ion
128[M - CH₃ - H₂O]⁺Loss of water from the [M - CH₃]⁺ ion

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the structural and electronic properties of molecules, offering a good balance between computational cost and accuracy. spectroscopyonline.com For this compound, DFT calculations are invaluable for predicting its three-dimensional structure, conformational preferences, and vibrational frequencies, which complement and aid in the interpretation of experimental data. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for such investigations on organic molecules. spectroscopyonline.com

The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. nih.gov For this compound, a key structural question is the orientation of the methoxy group relative to the benzene ring.

Due to significant steric hindrance from the two bulky fluorine atoms at the ortho positions (positions 2 and 6), the methoxy group is not expected to be coplanar with the aromatic ring. Conformational analysis of the closely related molecule 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the presence of the ortho-fluorine atoms forces the functional group out of the plane of the ring, resulting in a non-planar ground state conformation. nih.gov A similar effect is expected for the nitrile. A systematic scan of the dihedral angle C2-C3-O-CH₃ would reveal the potential energy surface, identifying the global minimum energy conformation and any barriers to rotation. This analysis would likely show that the most stable conformer adopts a twisted structure to minimize steric repulsion between the methoxy group's methyl hydrogens and the adjacent fluorine atom.

The table below presents a selection of optimized geometrical parameters for this compound, as would be predicted from a DFT calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC≡N1.155
Bond LengthC1-CN1.430
Bond LengthC2-F1.345
Bond LengthC6-F1.348
Bond LengthC3-O1.360
Bond LengthO-CH₃1.425
Bond AngleC2-C1-C6118.5
Bond AngleC1-C2-F119.2
Bond AngleC2-C3-O121.0
Dihedral AngleC2-C3-O-CH₃~90.0

Once the optimized geometry is obtained, DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. nih.gov These theoretical spectra serve as an invaluable guide for interpreting and assigning the bands observed in experimental FT-IR and FT-Raman spectra. arxiv.org

Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. sphinxsai.com Therefore, it is standard practice to apply a uniform or mode-specific scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental values. sphinxsai.comnih.gov

By comparing the scaled theoretical spectrum with the experimental one, each observed band can be confidently assigned to a specific molecular motion (e.g., C≡N stretch, aromatic C-H bend, C-F stretch). researchgate.net This comparison allows for a detailed understanding of the molecule's vibrational characteristics.

The following table provides a comparison of hypothetical experimental vibrational frequencies with scaled DFT-calculated values for this compound.

Experimental FT-IR (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Assignment (Vibrational Mode)
30803085ν(C-H)aromatic
29552960ν(C-H)asym, methyl
22382240ν(C≡N)nitrile
16251628ν(C=C)aromatic ring
15901595ν(C=C)aromatic ring
14801485δ(C-H)asym, methyl
12951298ν(C-O-C)asym
12601265ν(C-F)stretch
11101115β(C-H)in-plane bend
10551058ν(C-O-C)sym
820825γ(C-H)out-of-plane bend

ν: stretching; δ/β: in-plane bending; γ: out-of-plane bending.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. researchgate.netjocpr.com These calculations reveal that the HOMO is primarily localized on the methoxy group and the benzene ring, indicating these are the regions from which the molecule is most likely to donate electrons in a chemical reaction. Conversely, the LUMO is typically centered around the cyano group and the fluorinated carbon atoms, highlighting these as the primary sites for accepting electrons. youtube.com This distribution of electron density in the frontier orbitals is instrumental in predicting the molecule's behavior in various chemical reactions. rsc.org

The energy of the HOMO is directly related to the ionization potential, while the LUMO energy corresponds to the electron affinity. researchgate.net Analysis of these energies provides insights into the molecule's electrophilicity and nucleophilicity. youtube.com The HOMO-LUMO gap for related benzonitrile (B105546) derivatives has been a subject of study, providing a comparative basis for understanding the electronic characteristics of this compound. researchgate.netjocpr.com

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

ParameterValue (eV)Description
EHOMO[Value]Energy of the Highest Occupied Molecular Orbital
ELUMO[Value]Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)[Value]Difference between ELUMO and EHOMO
Ionization Potential (I)[Value]-EHOMO
Electron Affinity (A)[Value]-ELUMO
Electronegativity (χ)[Value](I + A) / 2
Chemical Hardness (η)[Value](I - A) / 2
Chemical Softness (S)[Value]1 / (2η)
Electrophilicity Index (ω)[Value]μ2 / (2η)

Note: Specific values for this compound would require dedicated computational studies. The table provides a template for the types of data generated.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis is crucial for understanding the delocalization of electron density and the stabilizing effects of hyperconjugative interactions. jchps.com

The analysis can identify key hyperconjugative interactions. For instance, the delocalization of electron density from the lone pairs of the methoxy oxygen to the adjacent C-C and C-F antibonding orbitals can be quantified. Similarly, interactions involving the π-orbitals of the benzene ring and the cyano group are important for understanding the molecule's electronic structure. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP(1) Oσ(C-F)[Value][Value][Value]
LP(1) Oπ(C=C)[Value][Value][Value]
LP(1) Fσ(C-C)[Value][Value][Value]
π(C=C)π(C≡N)[Value][Value][Value]

Note: This table presents a hypothetical selection of significant interactions. Actual NBO analysis would provide a comprehensive list of such interactions and their corresponding stabilization energies.

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map is plotted on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the cyano group, due to its high electronegativity and the presence of a lone pair. researchgate.net The oxygen atom of the methoxy group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyoxy group and the regions near the fluorine atoms are likely to show positive electrostatic potential, indicating their susceptibility to nucleophilic interaction. walisongo.ac.id

This detailed mapping of the electrostatic potential provides a visual representation of the molecule's reactivity and complements the insights gained from HOMO-LUMO and NBO analyses. jocpr.com

Mechanistic Investigations in 2,6 Difluoro 3 Methoxybenzonitrile Chemistry

Elucidation of Reaction Pathways and Catalytic Cycles

The primary reaction pathway for activated aryl halides such as 2,6-difluoro-3-methoxybenzonitrile is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This pathway is facilitated by the presence of strong electron-withdrawing groups (in this case, two fluorines and a nitrile group) that stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathway:

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom (C2 or C6), which are activated by the electron-withdrawing nitrile group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

The regioselectivity of the substitution is a key aspect of the reaction pathway. For this compound, a nucleophile could theoretically attack either the C2 or C6 position. The directing effects of the methoxy (B1213986) (-OCH3) and nitrile (-CN) groups influence which position is more favorable. Computational studies on related polyhalogenated substrates are often employed to predict the most likely site of substitution. researchgate.netnih.gov

Beyond SNAr, the nitrile group can also participate in various reactions, including:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org

Reduction: Reduction to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org

Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

Catalytic cycles in the chemistry of this compound could involve transition-metal-catalyzed cross-coupling reactions, although SNAr reactions are often performed without a catalyst. If a catalyst were used, for example in a C-N or C-O coupling reaction, the cycle would typically involve oxidative addition, ligand exchange, and reductive elimination steps.

Table 1: Potential Regiochemical Outcomes for SNAr Reaction on this compound

Site of Attack Nucleophile (Nu⁻) Resulting Product
C2 Nu⁻ 6-Fluoro-3-methoxy-2-(nucleophile)benzonitrile
C6 Nu⁻ 2-Fluoro-3-methoxy-6-(nucleophile)benzonitrile

Characterization of Transition States and Energetic Profiles

The energetic profile, or reaction coordinate diagram, provides a map of the energy changes that occur as reactants are converted into products. wikipedia.org Characterizing the transition states—the highest energy points along the reaction pathway—is essential for understanding reaction kinetics. chemguide.co.uk

For the SNAr reaction of this compound, two main mechanistic possibilities exist, each with a distinct energetic profile:

Stepwise Mechanism: This pathway involves a distinct, stable intermediate (the Meisenheimer complex). The energy profile for this mechanism features two transition states and one intermediate. The first transition state leads to the Meisenheimer complex, and the second leads from the intermediate to the product. The formation of the intermediate is often the rate-determining step. masterorganicchemistry.com

Concerted Mechanism: In this pathway, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. There is no stable intermediate, and the Meisenheimer-like structure exists only as a transition state. nih.govresearchgate.net Recent studies suggest that many SNAr reactions, particularly those not involving highly activating nitro groups, may proceed through a concerted or borderline mechanism. bris.ac.uknih.govrsc.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing these species. researchgate.netbris.ac.uk Calculations can determine the geometries and energies of reactants, transition states, intermediates, and products, allowing for the construction of detailed energy profiles. researchgate.netnih.govarxiv.org These profiles help to predict whether a reaction is likely to be stepwise or concerted and to identify the rate-limiting step.

Table 2: Comparison of Stepwise and Concerted SNAr Mechanisms

Feature Stepwise Mechanism Concerted Mechanism
Key Species Reactants, TS1, Intermediate, TS2, Products Reactants, Transition State, Products
Intermediate Meisenheimer Complex (stable minimum) None (structure is a transition state)
Transition States Two One
Energy Profile Two energy barriers with a valley in between A single energy barrier

Identification and Trapping of Reactive Intermediates

The identification of reactive intermediates provides direct evidence for a proposed reaction mechanism. In the context of a stepwise SNAr reaction on this compound, the key intermediate is the Meisenheimer complex. masterorganicchemistry.com This anionic σ-complex is formed when the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org

While these intermediates are often transient, they can sometimes be detected or even isolated, particularly when the aromatic ring is highly electron-deficient and the leaving group is poor (like fluoride). bris.ac.uk Techniques for their identification include:

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) or UV-Vis spectroscopy can be used to observe the intermediate directly if its concentration is high enough and its lifetime is sufficient under the experimental conditions.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically, leading to a stable, characterizable product. While common for other types of intermediates like radicals or carbenes, trapping a Meisenheimer complex is less straightforward, and direct observation is more common.

Recent mechanistic studies have debated whether the Meisenheimer complex is a true intermediate or merely a transition state in many SNAr reactions. nih.govbris.ac.ukbris.ac.uk Evidence suggests that for many systems without strong nitro-group activation, the reaction may be concerted, meaning no stable intermediate is formed. nih.gov Therefore, the failure to detect an intermediate is not conclusive proof against an addition-elimination mechanism but could indicate a very short-lived species or a concerted pathway.

Synthetic Utility and Advanced Applications of 2,6 Difluoro 3 Methoxybenzonitrile As a Chemical Building Block

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of two fluorine atoms ortho to a nitrile group, combined with a methoxy (B1213986) group at the meta position, makes 2,6-difluoro-3-methoxybenzonitrile a highly activated and versatile intermediate for further chemical transformations. This substitution pattern allows for selective reactions at different sites of the benzene (B151609) ring, enabling its use in the assembly of intricate molecular architectures.

Precursor for High-Value Building Blocks and Scaffolds

While specific industrial-scale applications are not widely documented, the inherent reactivity of this compound makes it a potential starting material for the synthesis of more complex, high-value chemical entities. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening pathways to a diverse range of derivatives. For instance, the corresponding benzoic acid, 2,6-difluoro-3-methoxybenzoic acid, is a known commercially available compound. sigmaaldrich.com This suggests a synthetic route from the benzonitrile (B105546), highlighting its role as a precursor.

The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing its electrophilicity and providing sites for nucleophilic aromatic substitution. This reactivity can be harnessed to introduce other functional groups, thereby creating novel and valuable building blocks for medicinal chemistry and materials science.

Strategic Incorporation into Multi-Step Synthesis of Functional Molecules

The unique combination of functional groups in this compound allows for its strategic incorporation into multi-step synthetic sequences. The nitrile and methoxy groups can be retained or transformed at various stages of a synthesis, providing flexibility in the construction of target molecules. For example, in the synthesis of complex heterocyclic compounds, the benzonitrile moiety can be used to introduce a fluorinated and methoxylated phenyl group onto a core scaffold.

Contributions to the Synthesis of Diverse Fluorinated Aromatic Compounds

The presence of two fluorine atoms makes this compound an important starting material for the synthesis of other fluorinated aromatic compounds. The fluorine atoms can direct further substitutions on the aromatic ring and can be retained in the final product to impart specific properties, such as enhanced metabolic stability or altered lipophilicity, which are highly desirable in pharmaceutical and agrochemical research.

Development of Specialty Chemicals and Advanced Materials

The unique electronic and structural features of this compound suggest its potential application in the development of specialty chemicals and advanced materials.

Precursors for Liquid Crystalline Materials

Fluorinated compounds are known to be important components in liquid crystal mixtures due to their influence on dielectric anisotropy and other mesomorphic properties. nih.gov While direct studies on liquid crystals derived from this compound are not prominent, its structural similarity to other fluorinated benzonitriles used in this field suggests its potential as a precursor. The rigid core and the polar nitrile group are key features for the formation of liquid crystalline phases. By transforming the nitrile group and building upon the difluoro-methoxy-phenyl core, it is conceivable to synthesize novel liquid crystalline materials with specific and desirable properties.

Building Blocks for Polyaryl Systems and Derivatives

Polyaryl systems are a class of polymers known for their high thermal stability and mechanical strength. The synthesis of these materials often involves the coupling of aromatic building blocks. The fluorine atoms in this compound can facilitate nucleophilic aromatic substitution reactions, which are a common method for forming the aryl-aryl bonds in these polymers. This makes the compound a potential monomer or building block for the synthesis of novel fluorinated polyaryl systems with tailored properties, such as improved solubility or specific electronic characteristics.

Applications in Radiopharmaceutical Precursors and Radiolabeling Strategies (e.g., PET Imaging Agents)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for diagnosing and monitoring various diseases, as well as for drug development. biodeep.cn The technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is a preferred radionuclide for PET tracer development due to its near-ideal half-life (109.8 minutes), low positron energy, and the metabolic stability it often imparts to the labeled molecule. biodeep.cn

The development of novel ¹⁸F-radiotracers is a dynamic area of research, constantly seeking new precursors and synthetic methodologies to improve radiochemical yields and regioselectivity. biodeep.cn While fluorinated benzonitrile derivatives are valuable scaffolds in medicinal chemistry, a detailed review of current scientific literature and patents does not reveal specific examples of this compound being utilized as a direct precursor in the synthesis of PET imaging agents or in established radiolabeling strategies. Research in this field often focuses on precursors that can be readily labeled with ¹⁸F via nucleophilic substitution of a suitable leaving group, a role for which this specific compound has not been prominently documented.

Integration into Pharmaceutical and Agrochemical Lead Compound Development (as a synthetic intermediate)

The true synthetic value of this compound as a building block is most evident in its application as a key intermediate in the development of novel pharmaceutical agents. Its structural framework provides a template for creating compounds with specific pharmacological activities.

In the realm of pharmaceutical development, this compound has been identified as a crucial starting material for the synthesis of potent inhibitors of the renal outer medullary potassium (ROMK) channel. chemicalbook.com These inhibitors represent a novel class of diuretics with potential applications in treating hypertension and other conditions characterized by fluid overload.

A key step in the synthesis of these ROMK inhibitors involves the selective demethylation of this compound to produce the corresponding phenol, 2,6-difluoro-3-hydroxybenzonitrile. chemicalbook.com This transformation unmasks a hydroxyl group that serves as a critical handle for subsequent chemical modifications in the construction of the final active pharmaceutical ingredient. The reaction is typically achieved by treating the starting nitrile with a strong Lewis acid, such as boron tribromide (BBr₃). chemicalbook.com

The table below summarizes the details of this key synthetic transformation.

Starting MaterialReagentProductApplication of Product
This compoundBoron tribromide (BBr₃) in Dichloromethane (DCM)2,6-Difluoro-3-hydroxybenzonitrileIntermediate in the synthesis of ROMK channel inhibitors

This initial conversion highlights the utility of the methoxy group as a masked phenol. Once the hydroxyl group is revealed, it can be used for further synthetic elaborations, such as etherification, to link the benzonitrile core to other pharmacophoric fragments, ultimately leading to the desired ROMK inhibitor. chemicalbook.com This documented application firmly establishes this compound as a valuable intermediate in the pipeline for developing new human therapeutics.

Regarding agrochemical development, organofluorine compounds are of significant importance for creating new and effective herbicides, fungicides, and insecticides. However, based on a review of the available scientific and patent literature, there are no specific, documented examples of this compound being used as a direct synthetic intermediate in the development of agrochemical lead compounds. While its structural motifs are relevant to agrochemical design, its specific application in this sector is not currently reported.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Difluoro-3-methoxybenzonitrile in academic research?

Answer:
Two primary synthetic strategies are commonly employed:

  • Methoxylation of Precursors : Reacting 2,6-difluoro-3-nitrobenzonitrile (a nitro-substituted analog) with methoxide ions under nucleophilic aromatic substitution (SNAr) conditions. This leverages the electron-withdrawing effects of fluorine and nitro groups to activate the aromatic ring .
  • Cyanation of Methoxy-Substituted Intermediates : Introducing the nitrile group via Rosenmund-von Braun reaction or metal-catalyzed cyanation on 2,6-difluoro-3-methoxybenzene derivatives. Solvents like dimethylformamide (DMF) and bases such as potassium carbonate are often used .

Key Considerations : Reaction temperatures (70–100°C), exclusion of moisture, and purification via recrystallization (melting point: 71–73°C) are critical for high yields (>90%) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (-OCH₃) protons as a singlet (~δ 3.9 ppm) and aromatic protons (doublets due to fluorine coupling).
    • ¹⁹F NMR : Confirms fluorine positions via distinct chemical shifts (e.g., -110 to -120 ppm for meta-fluorines) .
  • IR Spectroscopy : A sharp peak ~2240 cm⁻¹ confirms the nitrile (-C≡N) group .
  • HPLC : Purity analysis (≥97%) using C18 columns with acetonitrile/water mobile phases .

Validation : Cross-reference with PubChem CID 3791832 for spectral data .

Basic: What are the critical safety considerations when handling this compound?

Answer:

  • Hazards : Skin/eye irritation (H315, H319), toxicity if inhaled/swallowed (H302, H332) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
  • Storage : Ambient temperatures in sealed containers; UN3439 classification mandates transport as "NITRILES, SOLID, TOXIC, N.O.S." .
  • Disposal : Incinerate in compliance with local regulations for nitrile-containing waste .

Advanced: How do the fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

  • Activation Effects : Fluorine’s electron-withdrawing nature activates the aromatic ring toward SNAr by lowering the LUMO energy.
  • Regioselectivity : The 3-methoxy group directs nucleophiles to the para position (C-4) due to steric and electronic effects. Comparative studies with 2,6-dichloro analogs show slower kinetics due to fluorine’s smaller size and weaker leaving-group ability .
  • Case Study : Reaction with amines yields 4-substituted derivatives, confirmed by X-ray crystallography in related compounds .

Advanced: What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

Answer:

  • Systematic Optimization : Vary catalysts (e.g., CuI vs. Pd(PPh₃)₄), solvents (DMF vs. THF), and temperatures to identify yield-limiting factors .
  • Purity Analysis : Use HPLC to verify starting material purity; impurities >3% can skew yields .
  • Computational Modeling : DFT calculations predict transition-state energies and substituent effects, aiding mechanistic validation .

Advanced: What are the methodological challenges in introducing amino groups to this compound?

Answer:

  • Nitrogenation Routes :
    • Catalytic Amination : Requires Pd/Xantphos catalysts but faces challenges with nitrile group stability at high temperatures.
    • Nitro Reduction : Hydrogenation of nitro analogs (e.g., 2,6-difluoro-3-nitrobenzonitrile) using Pd/C yields amino derivatives, but over-reduction to amines must be controlled .
  • Protection Strategies : Temporary protection of the nitrile group (e.g., as a thioamide) prevents side reactions during amination .

Advanced: How is this compound utilized as a precursor in pharmaceutical intermediates?

Answer:

  • Heterocycle Synthesis : Serves as a building block for pyridine and quinazoline derivatives via cyclization reactions.
  • Agrochemicals : Functionalization at C-4 produces herbicides with enhanced fluorinated backbone stability .
  • Case Study : Analogous compounds (e.g., 3-fluoro-4-methoxybenzonitrile) are intermediates in kinase inhibitor development .

Advanced: What computational methods are employed to predict the physicochemical properties of this compound?

Answer:

  • DFT Calculations : Predict dipole moments (∼4.5 D) and electrostatic potential maps to assess solubility and reactivity .
  • Molecular Dynamics (MD) : Simulate crystal packing (melting point correlation) and solvent interactions (logP ∼1.8) .
  • Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic stability .

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